molecular formula C14H15N5O2 B2755872 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide CAS No. 1797710-30-5

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide

Cat. No.: B2755872
CAS No.: 1797710-30-5
M. Wt: 285.307
InChI Key: SDBSCSRHAVFTFO-UHFFFAOYSA-N
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Description

  • The next step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate.
  • Formation of the Isoxazole Ring

    • The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a suitable precursor such as a hydroximoyl chloride.
  • Coupling of the Isoxazole and Pyrazolo[1,5-a]pyrimidine Units

    • The final step involves coupling the isoxazole ring with the pyrazolo[1,5-a]pyrimidine unit via an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide typically involves multiple steps:

    • Formation of the Pyrazolo[1,5-a]pyrimidine Core

      • The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazolo[1,5-a]pyrimidine ring, forming a carboxylic acid derivative.
    • Reduction

      • Reduction reactions can be performed on the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine derivative.
    • Substitution

      • The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

      Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

    Major Products

      Oxidation: Carboxylic acid derivatives.

      Reduction: Isoxazoline or isoxazolidine derivatives.

      Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

    Scientific Research Applications

    N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide has several scientific research applications:

    • Chemistry

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its reactivity and potential as a ligand in coordination chemistry.
    • Biology

      • Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
    • Medicine

      • Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation.
      • Potential use as an anti-inflammatory agent.
    • Industry

      • Utilized in the development of new materials with specific electronic or photophysical properties.

    Comparison with Similar Compounds

    Similar Compounds

      Pyrazolo[1,5-a]pyrimidine Derivatives:

    Uniqueness

    N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-5-carboxamide is unique due to the presence of both the pyrazolo[1,5-a]pyrimidine and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.

    Properties

    IUPAC Name

    N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-5-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15N5O2/c1-10-7-13-16-8-11(9-19(13)18-10)3-2-5-15-14(20)12-4-6-17-21-12/h4,6-9H,2-3,5H2,1H3,(H,15,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SDBSCSRHAVFTFO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=NO3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H15N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    285.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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